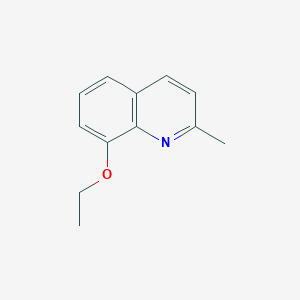

8-Ethoxy-2-methylquinoline

Description

BenchChem offers high-quality 8-Ethoxy-2-methylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Ethoxy-2-methylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

61703-93-3 |

|---|---|

Molecular Formula |

C12H13NO |

Molecular Weight |

187.24 g/mol |

IUPAC Name |

8-ethoxy-2-methylquinoline |

InChI |

InChI=1S/C12H13NO/c1-3-14-11-6-4-5-10-8-7-9(2)13-12(10)11/h4-8H,3H2,1-2H3 |

InChI Key |

IXYZTQJBAJFGKP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC2=C1N=C(C=C2)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 8-Ethoxy-2-methylquinoline (CAS 61703-93-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-Ethoxy-2-methylquinoline (CAS 61703-93-3), a substituted quinoline derivative of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes confirmed structural information with expert-driven predictions and comparative analysis based on closely related analogs. The guide covers physicochemical properties, a proposed synthetic route via the Doebner-von Miller reaction, predicted spectral characteristics (¹H NMR, ¹³C NMR, MS), a discussion on reactivity and potential applications, and essential safety protocols. The objective is to equip researchers with a foundational understanding and a practical framework for the synthesis, characterization, and safe handling of this compound.

Introduction and Molecular Overview

The quinoline scaffold is a cornerstone in heterocyclic chemistry, forming the structural core of numerous natural products, pharmaceuticals, and functional materials. Its unique electronic properties and versatile substitution patterns make it a "privileged scaffold" in drug discovery.[1] The introduction of an ethoxy group at the 8-position and a methyl group at the 2-position, as in 8-Ethoxy-2-methylquinoline, modulates the molecule's lipophilicity, steric profile, and potential for hydrogen bonding, making it an intriguing target for further investigation.

8-Ethoxy-2-methylquinoline belongs to the family of 8-alkoxyquinolines, which are known for their metal-chelating properties and diverse biological activities, including anticancer and antimicrobial effects.[2][3][4] This guide serves as a technical primer, consolidating known data and providing reasoned scientific inferences to facilitate its use in a research setting.

Physicochemical and Structural Properties

While extensive experimental data for 8-Ethoxy-2-methylquinoline is not publicly available, its core properties can be reliably identified or predicted based on its structure and comparison with analogs like 8-methoxy-2-methylquinoline.

| Property | Value / Prediction | Source / Basis |

| CAS Number | 61703-93-3 | - |

| Molecular Formula | C₁₂H₁₃NO | Chemazone[5] |

| Molecular Weight | 187.24 g/mol | Chemazone[5] |

| IUPAC Name | 8-ethoxy-2-methylquinoline | - |

| Appearance | Predicted: Pale yellow to brown liquid or low-melting solid | Inferred from analogs like 8-methylquinoline (liquid) and 8-methoxy-2-methylquinoline. |

| Solubility | Predicted: Soluble in common organic solvents (Ethanol, DMSO, Chloroform, Acetone). Sparingly soluble in water. | Based on the general solubility of quinoline derivatives. |

| Boiling Point | Predicted: > 250 °C | Extrapolated from related quinolines. |

| pKa | Predicted: ~4.5 - 5.5 | The quinoline nitrogen is basic; the precise value is influenced by the electron-donating ethoxy group. |

Synthesis Protocol: The Doebner-von Miller Reaction

The Doebner-von Miller reaction is a robust and time-honored method for the synthesis of 2-methylquinolines.[6][7] It involves the acid-catalyzed reaction of an aniline with an α,β-unsaturated carbonyl compound. For the synthesis of 8-Ethoxy-2-methylquinoline, 2-ethoxyaniline would be reacted with crotonaldehyde.

Proposed Reaction Mechanism

The reaction proceeds through a series of steps including Michael addition, cyclization, dehydration, and oxidation to yield the final aromatic quinoline ring.

Caption: Proposed Doebner-von Miller synthesis workflow.

Step-by-Step Experimental Protocol

Disclaimer: This is a proposed protocol based on established chemical principles. It must be performed with appropriate safety precautions by trained personnel.

-

Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add 2-ethoxyaniline (0.1 mol).

-

Acid Catalyst: Slowly add concentrated hydrochloric acid (0.2 mol) with stirring. The mixture will likely become thick.

-

Oxidizing Agent (Optional but Recommended): Add an oxidizing agent, such as nitrobenzene or arsenic pentoxide, which is common in Skraup-type syntheses to facilitate the final aromatization step.

-

Addition of Aldehyde: Heat the mixture to 90-100 °C. Slowly add crotonaldehyde (0.12 mol) dropwise from the dropping funnel over 1 hour, maintaining vigorous stirring. The reaction is exothermic; control the addition rate to maintain the temperature below 120 °C.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 130-140 °C) for 3-4 hours. Monitor the reaction progress by TLC.

-

Work-up: Cool the reaction mixture to room temperature. Carefully make the solution alkaline (pH 8-9) by the slow addition of a concentrated sodium hydroxide solution while cooling in an ice bath.

-

Extraction: Extract the product into an organic solvent such as dichloromethane or ethyl acetate (3 x 100 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product should be purified by vacuum distillation or column chromatography on silica gel to yield pure 8-Ethoxy-2-methylquinoline.

Predicted Spectral Analysis

No public experimental spectra are available for this compound. The following analysis is based on established NMR chemical shift principles and mass spectrometry fragmentation patterns for the quinoline scaffold.

¹H NMR Spectroscopy

(Predicted for CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.00 | d | 1H | H-4 | Doublet due to coupling with H-3. Downfield shift due to proximity to nitrogen. |

| ~7.35 | d | 1H | H-5 | Aromatic proton on the benzene ring. |

| ~7.25 | t | 1H | H-6 | Aromatic proton on the benzene ring. |

| ~7.15 | d | 1H | H-3 | Doublet due to coupling with H-4. |

| ~6.90 | d | 1H | H-7 | Aromatic proton on the benzene ring, shifted upfield by the adjacent -OEt group. |

| ~4.20 | q | 2H | -O-CH₂ -CH₃ | Quartet from coupling to the methyl protons. |

| ~2.70 | s | 3H | 2-CH₃ | Singlet, characteristic of a methyl group at the 2-position of a quinoline. |

| ~1.50 | t | 3H | -O-CH₂-CH₃ | Triplet from coupling to the methylene protons. |

¹³C NMR Spectroscopy

(Predicted for CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~158.0 | C-2 | Carbon bearing the methyl group, adjacent to nitrogen. |

| ~154.0 | C-8 | Aromatic carbon bonded to the ethoxy group. |

| ~145.0 | C-8a | Bridgehead carbon. |

| ~136.0 | C-4 | Aromatic CH carbon. |

| ~129.0 | C-6 | Aromatic CH carbon. |

| ~127.0 | C-4a | Bridgehead carbon. |

| ~122.0 | C-3 | Aromatic CH carbon. |

| ~120.0 | C-5 | Aromatic CH carbon. |

| ~108.0 | C-7 | Aromatic CH carbon, shielded by the ethoxy group. |

| ~64.0 | -O-CH₂ -CH₃ | Methylene carbon of the ethoxy group. |

| ~25.0 | 2-CH₃ | Methyl carbon at the 2-position. |

| ~15.0 | -O-CH₂-CH₃ | Methyl carbon of the ethoxy group. |

Mass Spectrometry (EI)

In electron ionization mass spectrometry, 8-Ethoxy-2-methylquinoline is expected to show a strong molecular ion peak (M⁺) and characteristic fragmentation patterns.

| m/z Value | Proposed Fragment |

| 187 | [M]⁺ (Molecular Ion) |

| 172 | [M - CH₃]⁺ |

| 159 | [M - C₂H₄]⁺ (Loss of ethylene from ethoxy group) |

| 144 | [M - C₂H₅O]⁺ (Loss of ethoxy radical) |

Reactivity and Potential Applications

Chemical Reactivity

-

Basicity: The lone pair of electrons on the quinoline nitrogen atom imparts basic properties, allowing it to form salts with acids.

-

Metal Chelation: The nitrogen atom and the oxygen of the 8-ethoxy group can act as a bidentate ligand, capable of forming stable complexes with various metal ions. This is a well-documented property of 8-substituted quinolines.[1]

-

Aromatic Substitution: The quinoline ring can undergo electrophilic aromatic substitution, although the conditions required can be harsh. The position of substitution will be directed by the existing substituents.

-

C-H Activation: The methyl group at the 2-position is activated and can participate in various reactions, including condensation and C-H activation/functionalization.[8][9]

Caption: Potential application pathways for the title compound.

Potential Applications

Given the extensive research into quinoline derivatives, 8-Ethoxy-2-methylquinoline holds potential in several fields:

-

Medicinal Chemistry: As an analog of other biologically active 8-alkoxyquinolines, it could be investigated for anticancer, antibacterial, antifungal, and antimalarial properties.[3][4] The ethoxy group can tune the compound's pharmacokinetic profile compared to its methoxy or hydroxy counterparts.

-

Catalysis: Its metal-chelating ability makes it a candidate for use as a ligand in transition metal catalysis.

-

Materials Science: The quinoline core is a known chromophore. Derivatives are used in the development of organic light-emitting diodes (OLEDs) and chemical sensors.

Safety and Handling

No specific toxicological data for 8-Ethoxy-2-methylquinoline is available. Therefore, it must be handled with the assumption that it is a hazardous substance, based on the data for quinoline and its derivatives.[10][11]

General Precautions

-

Engineering Controls: Handle only in a well-ventilated area, preferably inside a certified chemical fume hood.[12][13]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or other chemically resistant gloves. Wear a lab coat.

-

Respiratory Protection: If vapors or aerosols are generated, use a respirator with an appropriate organic vapor cartridge.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[13][14]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[12]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[12]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. This compound should be treated as hazardous waste.[12]

References

- Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-. (n.d.). Benchchem. Retrieved February 10, 2026.

- Quinoline Derivative Poisoning: Symptoms, Diagnosis and Treatment. (n.d.). Symptoma. Retrieved February 10, 2026.

- Safety Data Sheet: quinoline. (2019). Chemos GmbH&Co.KG.

- 8-ethoxy-2-methylquinoline - 61703-93-3. (n.d.). Chemazone. Retrieved February 10, 2026.

- Quinoline - SAFETY D

- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). PMC. Retrieved February 10, 2026.

- Doebner–Miller reaction. (n.d.). Wikipedia. Retrieved February 10, 2026.

- 8-Ethoxyquinoline. (n.d.). PubChem. Retrieved February 10, 2026.

- CONVENIENT SYNTHESIS OF OPTICALLY PURE 8-METHOXY-2. (2010). HETEROCYCLES, 82(1).

- Quinoline: A versatile heterocyclic. (n.d.). PMC. Retrieved February 10, 2026.

- Quinoline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.

- An improvement in the Doebner-Miller synthesis of quinaldines. (n.d.).

- Synthesis of 8‐Hydroxy Quinoline Derivatives: A Revolutionary Target in Medicinal Chemistry (2020–2025). (2025).

- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances.

- Ethoxyquin. (2015). mzCloud.

- Examples of some 5-substituted 8-hydroxyquinoline derivatives. (n.d.).

- 8-METHOXY-2-METHYLQUINOLINE AldrichCPR. (n.d.). Sigma-Aldrich.

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). IIP Series.

- 8-Ethoxyquinoline - Optional[MS (GC)]. (n.d.). SpectraBase.

- 8-Ethoxy-4-methylquinolin-2-ol. (n.d.). BLD Pharm.

- MSBNK-Eawag-EQ365202. (2015). MassBank.

- Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)

- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. (2020). RSC Publishing.

- 2-Ethoxy-1-(ethoxycarbonyl)-1,2-dihydroquinoline. (n.d.). PubChem.

- 8-Methoxy-2-Methylquinoline. (n.d.). PubChem.

- Ethoxyquin. (n.d.). NIST WebBook.

- 2-Methyl-8-hydroxyquinoline. (n.d.). PubChem.

- Synthesis of quinolines. (n.d.). Organic Chemistry Portal.

- 8-Methylquinoline. (n.d.). SpectraBase.

- 8-Hydroxy-2-methylquinoline. (n.d.). Haz-Map.

- 8-Methylquinoline(611-32-5) 13C NMR spectrum. (n.d.). ChemicalBook.

- Method for one-step preparation of 2-methylquinoline. (n.d.).

- Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. (2025).

- Ru(ii)-catalyzed amidation reactions of 8-methylquinolines with azides via C(sp3)–H activation. (n.d.).

- NMR Spectroscopy – 1H NMR Chemical Shifts. (2020).

- Quinoline - Optional[13C NMR]. (n.d.). SpectraBase.

- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (2018). TSI Journals.

- Numbering scheme for the 1 H NMR spectra of (1) a methyl quinoline, (2)... (n.d.).

- CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. (n.d.). UNCW Institutional Repository.

- 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applic

- 8-Ethyl-2-methylquinoline. (2025). Toxics Release Inventory.

- Ru(II)-Catalyzed Amidation Reactions of 8-Methylquinolines with Azides via C(sp3)-H Activation. (2025).

- Ethoxyquin - PRODUCT INFORM

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 5. chemazone.com [chemazone.com]

- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 7. iipseries.org [iipseries.org]

- 8. Ru(ii)-catalyzed amidation reactions of 8-methylquinolines with azides via C(sp3)–H activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. symptoma.com [symptoma.com]

- 11. nj.gov [nj.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chemos.de [chemos.de]

- 14. pentachemicals.eu [pentachemicals.eu]

An In-depth Technical Guide to the Solubility of 8-Ethoxy-2-methylquinoline in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 8-ethoxy-2-methylquinoline, a key intermediate in various synthetic pathways. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, practical experimental methodologies for its determination, and a representative analysis of its behavior in a range of common organic solvents.

Introduction to 8-Ethoxy-2-methylquinoline

8-Ethoxy-2-methylquinoline is a quinoline derivative characterized by an ethoxy group at the 8th position and a methyl group at the 2nd position of the quinoline ring. Its molecular structure, featuring both aromatic and aliphatic moieties, dictates its physicochemical properties and, consequently, its solubility profile. Understanding the solubility of this compound is paramount for its effective use in synthesis, purification, and formulation development, as it directly impacts reaction kinetics, yield, and bioavailability in pharmaceutical applications.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C12H13NO | [1] |

| Molecular Weight | 187.24 g/mol | [1] |

| Appearance | Expected to be a liquid or low-melting solid | Inferred from related structures |

| Polarity | Moderately polar | Inferred from structure |

Theoretical Framework: Factors Governing Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For 8-ethoxy-2-methylquinoline, the key factors influencing its solubility in organic solvents include:

-

Polarity: The quinoline ring system imparts a degree of polarity due to the presence of the nitrogen atom, while the ethoxy and methyl groups are less polar. The overall moderate polarity of the molecule suggests good solubility in solvents of similar polarity.

-

Hydrogen Bonding: The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor. Solvents capable of hydrogen bonding (protic solvents like alcohols) are expected to interact favorably with 8-ethoxy-2-methylquinoline.

-

Van der Waals Forces: The aromatic ring and the alkyl groups contribute to London dispersion forces, which are significant in interactions with nonpolar solvents.

The interplay of these forces determines the extent to which 8-ethoxy-2-methylquinoline will dissolve in a particular organic solvent. A solvent that can effectively overcome the solute-solute interactions and form stable solute-solvent interactions will exhibit higher solubilizing capacity.

Experimental Determination of Solubility: The Shake-Flask Method

The equilibrium solubility of a compound is a critical parameter, and the shake-flask method is a widely recognized and reliable technique for its determination.[2] This method involves equilibrating an excess amount of the solid compound with the solvent of interest until a saturated solution is formed.

Detailed Experimental Protocol

Objective: To determine the equilibrium solubility of 8-ethoxy-2-methylquinoline in various organic solvents at a specified temperature (e.g., 25 °C).

Materials:

-

8-Ethoxy-2-methylquinoline (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexane)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis

Procedure:

-

Preparation: Add an excess amount of solid 8-ethoxy-2-methylquinoline to a series of vials, ensuring that undissolved solid will remain at equilibrium.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined through preliminary experiments by sampling at different time points until the concentration of the solute in the solution remains constant.[3]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles. This step is crucial to avoid artificially high solubility values.

-

Quantification: Analyze the concentration of 8-ethoxy-2-methylquinoline in the filtered saturated solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.[3]

-

Data Reporting: Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Workflow Diagram

Caption: Experimental workflow for determining the solubility of 8-ethoxy-2-methylquinoline.

Solubility Profile of 8-Ethoxy-2-methylquinoline in Organic Solvents

Qualitative Solubility Predictions

The principle of "like dissolves like" provides a strong basis for predicting solubility trends.[4]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the nitrogen atom of the quinoline ring and have polarities that are compatible with the overall polarity of 8-ethoxy-2-methylquinoline. Therefore, high solubility is expected.

-

Polar Aprotic Solvents (e.g., Acetone, Dichloromethane, Ethyl Acetate): These solvents are polar but do not have hydrogen bond donating capabilities. However, their polarity is sufficient to interact favorably with the polar regions of the molecule, leading to good solubility.

-

Nonpolar Aromatic Solvents (e.g., Toluene): The aromatic nature of toluene allows for favorable π-π stacking interactions with the quinoline ring system. This, combined with van der Waals forces, is expected to result in significant solubility.

-

Nonpolar Aliphatic Solvents (e.g., Hexane): Hexane is a nonpolar solvent, and its interactions with the moderately polar 8-ethoxy-2-methylquinoline are expected to be the weakest. Consequently, lower solubility is anticipated in such solvents.

Estimated Quantitative Solubility Data

The following table presents an estimated solubility of 8-ethoxy-2-methylquinoline in various organic solvents at 25 °C. These values are illustrative and should be confirmed by experimental measurement.

| Solvent | Solvent Polarity (Dielectric Constant) | Predicted Solubility ( g/100 mL) |

| Methanol | 32.7 | > 50 |

| Ethanol | 24.6 | > 50 |

| Acetone | 20.7 | 30 - 50 |

| Dichloromethane | 8.93 | 30 - 50 |

| Ethyl Acetate | 6.02 | 20 - 40 |

| Toluene | 2.38 | 10 - 30 |

| Hexane | 1.88 | < 5 |

Logical Relationship Diagram

Caption: Relationship between solute/solvent properties and solubility.

Safety and Handling

8-Ethoxy-2-methylquinoline should be handled in a well-ventilated area, preferably in a fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This technical guide has provided a detailed overview of the solubility of 8-ethoxy-2-methylquinoline in organic solvents. The solubility is dictated by the compound's moderate polarity and its ability to participate in various intermolecular interactions. While quantitative experimental data is not widely published, a strong understanding of the underlying chemical principles allows for reliable predictions of its solubility behavior. The standardized shake-flask method provides a robust framework for the experimental determination of its solubility, which is a critical parameter for its application in research and development.

References

-

Apley, M., Crist, G. B., Fellner, V., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A new USP General Chapter. Dissolution Technologies, 24(1), 36-39. [Link][2]

-

Avdeef, A., Berger, C. M., & Brownell, C. (2000). pH-Metric solubility. 2: correlation between the acid-base titration and the saturation shake-flask solubility-pH methods. Pharmaceutical research, 17(1), 85–89. [Link][5]

-

Khan Academy. (n.d.). Solubility of organic compounds. [Link][4]

-

ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? [Link][3]

Sources

8-ethoxy analogue of 8-hydroxyquinaldine literature

Topic: 8-ethoxy analogue of 8-hydroxyquinaldine (8-Ethoxy-2-methylquinoline) Content Type: Technical Monograph & Experimental Guide

Mechanistic Probe for Metallobiology and Photophysics[1]

Executive Summary

8-Ethoxy-2-methylquinoline (CAS: 61703-93-3), the ethyl ether derivative of 8-hydroxyquinaldine, serves as a critical structural probe in medicinal chemistry and coordination chemistry. Unlike its parent compound, which is a bidentate chelator capable of sequestering divalent metal ions (Cu²⁺, Zn²⁺, Fe²⁺), the 8-ethoxy analogue is sterically and electronically precluded from forming stable metal complexes.

This molecule is primarily utilized as a negative control in biological assays to distinguish between metal-dependent (chelation) and metal-independent (hydrophobic/steric) mechanisms of action. Furthermore, in photophysics, it acts as a reference standard to study Excited State Intramolecular Proton Transfer (ESIPT), as the alkylation of the oxygen atom abolishes the proton transfer pathway, resulting in distinct fluorescence characteristics.

Chemical Identity & Structural Logic[2]

| Parameter | Detail |

| IUPAC Name | 8-Ethoxy-2-methylquinoline |

| Common Name | 8-Ethoxyquinaldine |

| CAS Number | 61703-93-3 |

| Molecular Formula | C₁₂H₁₃NO |

| Molecular Weight | 187.24 g/mol |

| Appearance | Pale yellow solid / crystalline powder |

| Solubility | Soluble in CHCl₃, DCM, DMSO; Insoluble in water |

The "Double Blockade" Mechanism

The utility of 8-ethoxy-2-methylquinoline lies in its structural deviation from the pharmacophore of 8-hydroxyquinoline (8-HQ).

-

Electronic Blockade (8-Position): The ethyl group replaces the phenolic hydrogen. This prevents the ionization of the oxygen atom, rendering the molecule incapable of forming the anionic

bidentate chelate required for high-affinity metal binding. -

Steric Blockade (2-Position): The methyl group at position 2 introduces steric hindrance adjacent to the nitrogen donor. Even if the nitrogen lone pair were accessible, the bulk of the methyl group distorts the geometry required for planar coordination with smaller metal ions (e.g., Al³⁺), a phenomenon known as the "methyl steric effect" in quinaldine chemistry.

Experimental Protocols

Protocol A: Synthesis via Williamson Etherification

Rationale: This protocol utilizes a standard nucleophilic substitution (

Reagents:

-

8-Hydroxy-2-methylquinoline (8-Hydroxyquinaldine): 1.0 equiv (e.g., 477 mg, 3.0 mmol)[1][2][3][4]

-

Ethyl Bromide (or Ethyl Iodide): 1.0–1.2 equiv

-

Potassium Carbonate (

): 2.0 equiv (Anhydrous) -

Solvent: DMF (Dimethylformamide) or Acetone (Dry)

Step-by-Step Methodology:

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 8-hydroxy-2-methylquinoline in DMF (10 mL per 3 mmol substrate).

-

Deprotonation: Add anhydrous

to the solution. Stir at room temperature for 15 minutes to facilitate the formation of the phenoxide anion. -

Alkylation: Dropwise add Ethyl Bromide.

-

Reaction: Stir the mixture.

-

Option A (DMF): Stir at room temperature for 16 hours.

-

Option B (Acetone): Reflux at 60°C for 4–6 hours.

-

-

Quenching: Pour the reaction mixture into ice-cold water (50 mL). The product typically precipitates.

-

Extraction: If oil forms, extract with Dichloromethane (DCM) (3 x 20 mL). Wash the organic layer with brine and water to remove DMF.

-

Drying: Dry the organic phase over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: Purify via flash column chromatography on silica gel.

-

Eluent: Ethyl Acetate : Hexane (Gradient 5:95 to 20:80).

-

Validation (NMR Data):

-

NMR (500 MHz,

-

1.59 (t, 3H,

-

4.28 (q, 2H,

-

1.59 (t, 3H,

Protocol B: Metal Binding Exclusion Assay (UV-Vis)

Rationale: To confirm the lack of chelation capability compared to the parent compound.

-

Preparation: Prepare

solutions of 8-hydroxyquinaldine (Control) and 8-ethoxy-2-methylquinoline (Test) in Ethanol/HEPES buffer (1:1). -

Titration: Add aliquots of

or -

Observation:

-

Control: Significant bathochromic shift (red shift) in absorption maxima indicates complex formation.

-

Test (8-Ethoxy): No significant shift in

should be observed, confirming lack of coordination.

-

Visualizing the Mechanism

The following diagrams illustrate the synthesis pathway and the structural logic behind the loss of chelation activity.

Diagram 1: Synthesis Pathway & Transition State

Figure 1: Williamson ether synthesis pathway converting the hydroxy-precursor to the ethoxy-analogue via a phenoxide intermediate.

Diagram 2: Chelation Blockade Logic

Figure 2: Comparative mechanism showing how O-alkylation prevents the formation of the stable metal chelate complex.

Biological & Photophysical Applications[6][7]

Negative Control in Metallopharmacology

In drug development, particularly for neurodegenerative diseases (Alzheimer's) or antimicrobial agents, 8-hydroxyquinolines are often investigated as "metal protein attenuating compounds" (MPACs).

-

The Test: If a biological effect (e.g., bacterial killing of S. aureus or inhibition of A

aggregation) is observed with 8-hydroxyquinaldine but abolished with 8-ethoxy-2-methylquinoline, the mechanism is confirmed to be metal-dependent . -

The Result: Literature confirms that while halogenated 8-hydroxyquinaldines exhibit potent MIC values against M. tuberculosis and S. aureus, the 8-ethoxy analogues are generally inactive (MIC > 64

), validating the necessity of the free hydroxyl group for activity [1].[2]

Photophysical Probe (ESIPT)

-

Mechanism: 8-Hydroxyquinolines undergo Excited State Intramolecular Proton Transfer (ESIPT) upon photoexcitation, where the phenolic proton transfers to the quinoline nitrogen, creating a phototautomer with a large Stokes shift.

-

Effect of Ethylation: 8-Ethoxy-2-methylquinoline cannot undergo ESIPT. Consequently, its fluorescence emission is blue-shifted (resembling the enol form rather than the keto tautomer) and often exhibits higher quantum yields in aprotic solvents due to the elimination of the non-radiative proton transfer decay channel.

References

-

Synthesis and Antimicrobial Evaluation: Prachayasittikul, V., et al. (2013).[5] "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy.[5][6]

-

Crystallographic & Structural Data: Luo, X. Y., et al. (2018). "Crystal structure of 8-hexyloxy-2-[(Z)-2-(naphthalen-2-yl)ethenyl]quinoline." Acta Crystallographica Section E. (Contains synthesis protocol for the 2-methyl ether precursor).

-

Photophysical Properties: Bardez, E., et al. (1997). "Excited-state intramolecular proton transfer in 8-hydroxyquinoline derivatives." Journal of Physical Chemistry A.

Sources

- 1. Crystal structure of 8-hexyloxy-2-[(Z)-2-(naphthalen-2-yl)ethenyl]quinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.iucr.org [journals.iucr.org]

- 4. journals.iucr.org [journals.iucr.org]

- 5. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

Technical Guide: Design and Synthesis of 8-Alkoxyquinaldine Derivatives

Executive Summary: The Scaffold Advantage

In the landscape of heterocyclic pharmacophores, the 8-alkoxyquinaldine (2-methyl-8-alkoxyquinoline) scaffold represents a strategic evolution of the privileged 8-hydroxyquinoline (8-HQ) structure. While 8-HQ is renowned for its bidentate metal chelation, the introduction of an alkoxy group at the C8 position, combined with the steric bulk of the C2-methyl (quinaldine) group, fundamentally alters the physicochemical profile.

This modification serves three critical functions in drug design:

-

Chelation Modulation: Alkylation "caps" the phenolic oxygen, preventing non-specific metal sequestration unless metabolically cleaved, thereby reducing off-target toxicity.

-

Lipophilicity Tuning: The ether linkage allows for the introduction of diverse alkyl chains (SAR exploration), significantly enhancing membrane permeability and Blood-Brain Barrier (BBB) transit compared to the polar parent phenol.

-

Fluorescence Properties: The 8-alkoxyquinaldine core exhibits tunable fluorescence, making these derivatives valuable as biological probes and theranostic agents.

This guide provides a rigorous, field-proven methodology for the synthesis, purification, and structural characterization of these derivatives, moving beyond basic textbook protocols to address real-world solubility and regioselectivity challenges.

Structural Significance & SAR Logic

The biological activity of 8-alkoxyquinaldines is governed by the "Push-Pull-Block" mechanism.

-

The "Block" (C2-Methyl): Unlike quinoline, the 2-methyl group in quinaldine provides steric hindrance adjacent to the ring nitrogen. This reduces the affinity for square-planar metal complexes (like Cu²⁺) compared to 8-HQ, often shifting the mechanism of action from simple chelation to intercalation or specific receptor binding.

-

The "Push" (C8-Alkoxy): The oxygen atom acts as an electron-donating group (EDG) via resonance, increasing electron density in the heteroaromatic ring. This makes the ring more susceptible to oxidative metabolism but enhances binding affinity to electron-poor targets (e.g., DNA base pairs).

Visualization: SAR & Logic Flow

Caption: Figure 1. Structure-Activity Relationship (SAR) logic for 8-alkoxyquinaldine derivatives, highlighting the functional roles of the C2 and C8 substitutions.

Synthetic Strategy: The Optimized Williamson Ether Protocol

While the Williamson ether synthesis is a standard textbook reaction, applying it to 8-hydroxyquinaldine requires specific modifications to suppress N-alkylation (a common side reaction due to the nucleophilic quinoline nitrogen) and maximize yield.

Reaction Pathway

The reaction proceeds via an SN2 mechanism.[1][2][3][4][5] The choice of base and solvent is critical. We utilize Potassium Carbonate (K₂CO₃) in Dimethylformamide (DMF) .

-

Why K₂CO₃? It is mild enough to deprotonate the phenol (pKa ~10) without deprotonating the C2-methyl group (benzylic-like protons), which would lead to side reactions.

-

Why DMF? A polar aprotic solvent is essential to solvate the cation (K⁺), leaving the phenoxide anion "naked" and highly nucleophilic.

Experimental Protocol (SOP-Q8-OR)

Objective: Synthesis of 8-(benzyloxy)-2-methylquinoline.

Reagents:

-

8-Hydroxyquinaldine (1.0 eq)

-

Benzyl bromide (1.2 eq) [Warning: Lachrymator]

-

Potassium Carbonate (anhydrous, 2.0 eq)

-

Potassium Iodide (catalytic, 0.1 eq) - Finkelstein catalyst to accelerate reaction with bromides/chlorides.

-

DMF (anhydrous)

Step-by-Step Methodology:

-

Activation: In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve 8-hydroxyquinaldine (500 mg, 3.14 mmol) in anhydrous DMF (5 mL).

-

Deprotonation: Add K₂CO₃ (868 mg, 6.28 mmol) in one portion. The suspension will turn yellow/orange, indicating phenoxide formation. Stir at Room Temperature (RT) for 30 minutes. Expert Note: This pre-stirring ensures complete deprotonation before the electrophile is introduced, minimizing N-alkylation competition.

-

Addition: Add KI (52 mg, 0.31 mmol) followed by the dropwise addition of Benzyl bromide (0.45 mL, 3.77 mmol).

-

Reaction: Heat the mixture to 60°C under an inert atmosphere (N₂ or Ar). Monitor by TLC (System: Hexane/EtOAc 4:1).

-

Checkpoint: The starting material (Rf ~0.2) should disappear; the product (Rf ~0.6) is less polar.

-

-

Quench & Workup:

-

Pour the reaction mixture into ice-cold water (50 mL). The product often precipitates as a solid.

-

If solid:[6] Filter, wash with water (3x) to remove DMF, and air dry.

-

If oil: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with 5% LiCl solution (2x) to effectively remove residual DMF, then brine. Dry over Na₂SO₄.[6]

-

-

Purification: Recrystallize from hot Ethanol or perform Flash Column Chromatography (SiO₂, Gradient 0-20% EtOAc in Hexanes).

Yield Expectation: 85-95%.

Visualization: Synthetic Workflow

Caption: Figure 2. Step-by-step synthetic workflow for the O-alkylation of 8-hydroxyquinaldine.

Analytical Characterization Data

To ensure scientific integrity, the following spectroscopic signatures must be verified.

| Technique | Expected Signal (Diagnostic) | Interpretation |

| 1H NMR | Singlet at ~2.7 ppm (3H) | Confirms the C2-Methyl group integrity (not alkylated). |

| 1H NMR | Multiplet at 7.0 - 8.2 ppm | Aromatic quinoline protons. |

| 1H NMR | Singlet/Multiplet at 4.0 - 5.3 ppm | O-CH₂ protons. Shift depends on R group (Benzyl ~5.3, Methyl ~4.0). |

| 13C NMR | Peak at ~154 ppm | C8-O carbon (deshielded by oxygen). |

| MS (ESI) | [M+H]⁺ | Molecular ion peak. |

Therapeutic Applications & Biological Context[7][8][9][10][11][12][13]

A. Anticancer Activity (MDR Reversal)

8-alkoxyquinaldine derivatives have shown potential in reversing Multi-Drug Resistance (MDR) in cancer cells. Unlike 8-HQ, which is cytotoxic due to metal chelation, long-chain 8-alkoxy derivatives (e.g., octyloxy) can insert into lipid bilayers, modulating the function of P-glycoprotein (P-gp) pumps that eject chemotherapy drugs [1].

B. Neuroprotection (Alzheimer's Disease)

While 8-HQ is a chelator, 8-alkoxy derivatives act as "pro-chelators." They are designed to cross the Blood-Brain Barrier (BBB) due to high lipophilicity. Once in the brain, specific enzymes (esterases or oxidases, depending on the linker) cleave the alkoxy group, releasing the active 8-hydroxyquinaldine to chelate excess Cu/Zn/Fe ions associated with amyloid plaques [2].

C. Antimicrobial Agents

Quinaldine ethers exhibit activity against Gram-positive bacteria.[7] The mechanism involves the disruption of the cell membrane potential, facilitated by the lipophilic 8-alkoxy tail acting as a membrane anchor [3].

References

-

Prachayasittikul, V. et al. (2013). "Synthesis and Antimicrobial Activity of 8-Hydroxyquinoline Derivatives." EXCLI Journal.

-

Oliveri, V. (2020). "Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines." Molecules.

-

Cherdtrakulkiat, R. et al. (2016). "Derivatives of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities."[7][8] Biochemistry and Biophysics Reports.

-

Master Organic Chemistry. (2014). "The Williamson Ether Synthesis: Mechanism and Conditions."

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note and Protocol: Synthesis of 8-Ethoxy-2-methylquinoline via Williamson Ether Synthesis

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive guide for the synthesis of 8-ethoxy-2-methylquinoline from 8-hydroxy-2-methylquinoline. The protocol is centered around the robust and widely applicable Williamson ether synthesis, a staple in organic chemistry for the formation of ethers.[1][2] This application note is designed to provide not only a step-by-step experimental procedure but also the underlying chemical principles, safety protocols, and expected outcomes. The intended audience includes researchers in medicinal chemistry, materials science, and organic synthesis who require a reliable method for the preparation of this and similar quinoline derivatives.

Introduction: The Significance of 8-Ethoxy-2-methylquinoline

Quinoline and its derivatives are a class of heterocyclic compounds with a broad spectrum of biological activities and applications.[3][4] 8-Hydroxyquinoline, in particular, is a well-known chelating agent with applications in analytical chemistry and as a precursor for various therapeutic agents.[3][5] The modification of the hydroxyl group at the 8-position, such as through etherification to form 8-ethoxy-2-methylquinoline, can significantly alter the molecule's physicochemical properties, including its lipophilicity and metabolic stability. This alteration can, in turn, influence its biological activity, making it a target of interest in drug discovery and development. For instance, alkylation of the 8-OH group in some quinoline molecules has been shown to increase cytotoxicity against tumor cells.[6] Therefore, a reliable and well-characterized synthetic route to 8-ethoxy-2-methylquinoline is of considerable value.

Reaction Principle: The Williamson Ether Synthesis

The synthesis of 8-ethoxy-2-methylquinoline from 8-hydroxy-2-methylquinoline is achieved through the Williamson ether synthesis. This reaction is a classic SN2 (bimolecular nucleophilic substitution) reaction.[2][7] In the first step, the weakly acidic hydroxyl group of 8-hydroxy-2-methylquinoline is deprotonated by a suitable base to form a more nucleophilic phenoxide anion. This is a critical step as the phenoxide is a much stronger nucleophile than the neutral hydroxyl group. In the second step, this phenoxide anion attacks an ethylating agent, typically an ethyl halide like ethyl iodide or ethyl bromide, in a concerted SN2 mechanism. The nucleophile attacks the electrophilic carbon of the ethyl group, leading to the displacement of the halide leaving group and the formation of the desired ether product, 8-ethoxy-2-methylquinoline.[1]

The choice of a primary alkyl halide is crucial for the success of the Williamson ether synthesis, as secondary and tertiary alkyl halides are prone to undergo elimination reactions (E2) in the presence of a strong base.[7]

Experimental Workflow Overview

The overall experimental process can be broken down into three main stages: reaction setup and execution, workup and extraction, and finally, purification and characterization of the final product.

Sources

- 1. byjus.com [byjus.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. scispace.com [scispace.com]

- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. autechindustry.com [autechindustry.com]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Purification of 8-Ethoxy-2-methylquinoline by Silica Gel Column Chromatography: An Application Note and Protocol

Abstract

This application note provides a comprehensive, in-depth guide for the purification of 8-ethoxy-2-methylquinoline using silica gel column chromatography. Quinolines are a critical class of N-heterocyclic compounds prevalent in medicinal chemistry and drug development. Their inherent basicity, however, often presents challenges during purification on standard silica gel, leading to issues like peak tailing and poor separation. This document outlines a robust protocol, grounded in chromatographic principles, to overcome these challenges. It details the entire workflow from the initial Thin-Layer Chromatography (TLC) optimization to the final isolation of the purified compound. The causality behind experimental choices, such as the use of a basic modifier in the mobile phase, is explained to provide researchers with a deeper understanding of the purification process.

Introduction: The Challenge of Purifying Basic Quinolines

8-Ethoxy-2-methylquinoline is a quinoline derivative with significant potential in various research and development sectors. Like many nitrogen-containing heterocyclic compounds, its basic nature stems from the lone pair of electrons on the nitrogen atom. This basicity leads to strong interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel, the most common stationary phase in column chromatography.[1] This interaction can result in several undesirable outcomes:

-

Peak Tailing: The compound streaks down the column instead of moving as a tight band, leading to poor resolution and cross-contamination of fractions.[2]

-

Irreversible Adsorption: A portion of the compound can bind permanently to the silica gel, resulting in significant yield loss.[1]

-

Compound Degradation: For sensitive molecules, the acidic nature of the silica gel can catalyze decomposition.[3]

To achieve high purity, which is paramount for applications in drug development and scientific research, these issues must be systematically addressed. This guide provides a field-proven protocol to effectively purify 8-ethoxy-2-methylquinoline, ensuring both high purity and recovery.

Materials and Methods

Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| Crude 8-Ethoxy-2-methylquinoline | Synthesis Grade | N/A | Assumed to contain starting materials or byproducts. |

| Silica Gel | 230-400 mesh | Standard Supplier | For flash chromatography. |

| n-Hexane | HPLC Grade | Standard Supplier | Non-polar component of the mobile phase. |

| Ethyl Acetate (EtOAc) | HPLC Grade | Standard Supplier | Polar component of the mobile phase. |

| Triethylamine (NEt₃) | Reagent Grade | Standard Supplier | Basic modifier for the mobile phase. |

| Dichloromethane (DCM) | ACS Grade | Standard Supplier | For sample loading (optional). |

| TLC Plates | Silica Gel 60 F₂₅₄ | Standard Supplier | For reaction monitoring and mobile phase optimization. |

Equipment

-

Glass chromatography column

-

Fraction collector or test tubes

-

Rotary evaporator

-

UV lamp (254 nm)

-

Standard laboratory glassware (beakers, flasks, etc.)

-

Fume hood

Pre-Purification: Thin-Layer Chromatography (TLC) Optimization

Before proceeding to column chromatography, it is crucial to determine the optimal mobile phase (eluent) using TLC. The goal is to find a solvent system where the desired product, 8-ethoxy-2-methylquinoline, has a Retention Factor (Rf) of approximately 0.3-0.4, ensuring good separation from impurities.[4]

Identifying Potential Impurities

A crude sample of 8-ethoxy-2-methylquinoline, synthesized via Williamson ether synthesis from 8-hydroxy-2-methylquinoline and an ethylating agent in a solvent like DMF, may contain:[5]

-

Unreacted 8-hydroxy-2-methylquinoline: This starting material is significantly more polar due to the hydroxyl group and will have a much lower Rf value.

-

Byproducts: From side reactions or decomposition.

TLC Protocol

-

Prepare Eluent Systems: Start with a mixture of hexane and ethyl acetate. A good starting point for quinoline derivatives is a 7:3 or 8:2 ratio of hexane to ethyl acetate. Prepare a second solution with the same ratio but add ~0.5-1% triethylamine (NEt₃).[2]

-

Spot the TLC Plate: Dissolve a small amount of the crude material in a volatile solvent like dichloromethane. On a TLC plate, spot the crude mixture.

-

Develop the Plate: Place the TLC plate in a developing chamber containing the chosen eluent. Ensure the baseline is above the solvent level.

-

Visualize: After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). Quinolines are typically UV-active.

-

Analyze:

-

Observe the Rf of the main spot. Adjust the polarity of the eluent (increase ethyl acetate for lower Rf, increase hexane for higher Rf) until the target Rf of ~0.3-0.4 is achieved.

-

Compare the TLC plate developed with and without triethylamine. The addition of NEt₃ should result in more compact, round spots with less streaking for the basic quinoline product.[2]

-

A hypothetical starting point for the mobile phase could be Hexane:Ethyl Acetate:Triethylamine (80:20:0.5) .

Step-by-Step Column Chromatography Protocol

This protocol is designed for the purification of approximately 1 gram of crude 8-ethoxy-2-methylquinoline. The column size and solvent volumes should be scaled accordingly for different amounts.

Column Packing (Wet Slurry Method)

The wet slurry method is generally preferred as it minimizes the chances of air bubbles and channels forming in the stationary phase, which would compromise the separation.[6]

-

Select Column Size: For 1g of crude material, a column with a diameter of approximately 2-3 cm is appropriate. The amount of silica gel should be about 30-50 times the weight of the crude product (i.e., 30-50 g).

-

Prepare the Slurry: In a beaker, mix the required amount of silica gel (e.g., 40 g) with the initial, low-polarity mobile phase (e.g., 9:1 Hexane:EtOAc with 0.5% NEt₃) to form a consistent slurry. Swirl until no air bubbles are visible.[6]

-

Pack the Column:

-

Secure the column vertically in a fume hood. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[7]

-

Pour the silica slurry into the column. Open the stopcock to allow the solvent to drain, continuously tapping the side of the column gently to ensure even packing.

-

Once all the silica has settled, add a protective layer of sand on top.

-

Drain the excess solvent until the solvent level is just at the top of the sand layer. Crucially, do not let the column run dry at any point. [6]

-

Caption: Workflow for silica gel column chromatography purification.

Sample Loading

Proper sample loading is critical for achieving high resolution. The sample should be applied to the column in the most concentrated form possible and in a narrow band.

-

Wet Loading (Recommended):

-

Dissolve the crude 8-ethoxy-2-methylquinoline (~1 g) in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane (1-2 mL).

-

Carefully pipette this solution directly onto the center of the top sand layer, taking care not to disturb the silica bed.

-

Open the stopcock and allow the sample to absorb completely into the silica bed.

-

Gently add a small amount of fresh mobile phase to wash the sides of the column and ensure all the sample is on the silica. Let this solvent absorb as well.

-

-

Dry Loading (For samples with poor solubility):

-

Dissolve the crude product in a suitable volatile solvent (e.g., dichloromethane).

-

Add a small amount of silica gel (2-3 g) to this solution.

-

Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica.

-

Carefully add this powder onto the top sand layer of the packed column.[8]

-

Elution and Fraction Collection

-

Carefully fill the column with the optimized mobile phase.

-

If using flash chromatography, apply gentle pressure using a pump or inert gas to achieve a steady flow rate.

-

Begin collecting fractions in test tubes or a fraction collector. The size of the fractions will depend on the column size (e.g., 10-20 mL fractions).

-

Continuously monitor the collected fractions by TLC to track the elution of the product and any impurities. Spot every few fractions on a TLC plate and develop it to see which fractions contain the pure compound.

Isolation and Characterization

-

Based on the TLC analysis of the fractions, combine all fractions that contain the pure 8-ethoxy-2-methylquinoline.

-

Remove the solvent from the combined fractions using a rotary evaporator.

-

Place the resulting product under high vacuum to remove any residual solvent.

-

Characterize the final product to confirm its identity and purity using techniques such as NMR, mass spectrometry, and melting point analysis. The reported melting point for 8-ethoxy-2-methylquinoline is 34.5-35.4 °C.[5]

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Product is not eluting | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). |

| Poor separation of spots | - Mobile phase polarity is not optimal.- Column was overloaded. | - Run a shallower solvent gradient or run the column isocratically with a low-polarity eluent.- Use a longer column for better resolution.[9] |

| Streaking of spots in fractions | Insufficient triethylamine in the mobile phase to neutralize the acidic silica. | Increase the concentration of triethylamine in the eluent slightly (e.g., from 0.5% to 1.0%).[2] |

| Compound decomposes on the column | The compound is sensitive to the acidity of the silica gel. | - Ensure triethylamine is used.- If decomposition persists, consider using a less acidic stationary phase like neutral alumina.[9] |

Conclusion

The purification of basic compounds like 8-ethoxy-2-methylquinoline via silica gel column chromatography is a highly effective technique when the inherent challenges are properly addressed. The key to a successful separation lies in the neutralization of the acidic stationary phase by incorporating a basic modifier, such as triethylamine, into the mobile phase. By following the detailed protocol for TLC optimization, column packing, sample loading, and elution outlined in this application note, researchers can consistently achieve high purity and yield, facilitating the advancement of their research and drug development programs.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved February 10, 2026, from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved February 10, 2026, from [Link]

-

Dong, M. W. (2007). Liquid Chromatography: Problem Solving and Troubleshooting. Retrieved February 10, 2026, from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved February 10, 2026, from [Link]

- Oka, H., et al. (2003). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase.

-

University of Calgary, Department of Chemistry. (n.d.). Column chromatography. Retrieved February 10, 2026, from [Link]

-

OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube. Retrieved February 10, 2026, from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography Procedures. Retrieved February 10, 2026, from [Link]

- Wu, J., et al. (2010). CONVENIENT SYNTHESIS OF OPTICALLY PURE 8-METHOXY-2-METHYL-1,2,3,4-TETRAHYDROQUINOLINE AND 2-METHYL-1,2,3,4-TETRAHYDROQUINOLINE. Heterocycles, 81(7), 1713-1721.

- Kumar, A., et al. (2021). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Molecules, 26(16), 4983.

-

ResearchGate. (2023, November 26). Recent problems with silica gel chromatography. Retrieved February 10, 2026, from [Link]

-

Chemazone. (n.d.). 8-ethoxy-2-methylquinoline. Retrieved February 10, 2026, from [Link]

- Danheiser, R. L., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved February 10, 2026, from [Link]

-

ResearchGate. (2012). Column Chromatography for Terpenoids and Flavonoids. Retrieved February 10, 2026, from [Link]

- Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.

Sources

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. Chromatography [chem.rochester.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. web.uvic.ca [web.uvic.ca]

- 7. orgsyn.org [orgsyn.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Chromatography [chem.rochester.edu]

Application Note: 8-Ethoxy-2-methylquinoline (8-Ethoxyquinaldine) in Coordination Chemistry & Drug Design

Part 1: Executive Summary & Ligand Profile

The "Blocked" Chelate Strategy

8-Ethoxy-2-methylquinoline (8-Et-2-MeQ) represents a strategic modification of the classic 8-hydroxyquinoline (oxine) scaffold. While oxine is a ubiquitous anionic

-

Electronic Modulation (The "Switch"): The ethylation of the phenolic oxygen prevents deprotonation. This converts the ligand from an anionic (

-type) chelator to a neutral ( -

Steric Steering (The "Gate"): The 2-methyl group (quinaldine position) introduces significant steric bulk adjacent to the nitrogen donor. This steric hindrance destabilizes planar bis-complexes (e.g., in Cu(II) or Ni(II)), often forcing tetrahedral geometries or lower coordination numbers, which can enhance catalytic activity by creating open coordination sites.

Physicochemical Profile[1][2][3][4][5][6][7][8][9]

| Property | Value / Characteristic | Implication for Research |

| Formula | Neutral ligand | |

| MW | 187.24 g/mol | Low molecular weight fragment |

| Donor Type | Neutral N-donor (Hard/Borderline) | Binds transition metals ( |

| Hemilability | Potential weak O-donor | Ether oxygen can weakly coordinate (hemilabile) to stabilize vacant sites |

| pKa (Conj.[1][2] Acid) | ~5.8 (Est. based on quinaldine) | Moderately basic; protonatable in strong acid |

| Solubility | High: DCM, | Compatible with organic phase catalysis |

Part 2: Synthesis Protocol (High-Purity Ligand Generation)

Objective: Synthesize >98% pure 8-ethoxy-2-methylquinoline from 8-hydroxy-2-methylquinoline via Williamson ether synthesis.

Reagents

-

Precursor: 8-Hydroxy-2-methylquinoline (CAS: 826-81-3)

-

Alkylating Agent: Iodoethane (

) or Bromoethane ( -

Base: Potassium Carbonate (

), anhydrous -

Solvent: DMF (N,N-Dimethylformamide) or Acetone (HPLC Grade)

Step-by-Step Procedure

-

Activation:

-

Charge a round-bottom flask with 8-hydroxy-2-methylquinoline (1.0 eq) and anhydrous

(2.0 eq). -

Add DMF (10 mL per gram of substrate).[3]

-

Stir at Room Temperature (RT) for 30 minutes. Note: The solution will turn yellow/orange as the phenolate anion forms.

-

-

Alkylation:

-

Add Iodoethane (1.5 eq) dropwise via syringe.

-

Critical Step: Heat the mixture to 60°C. Do not exceed 80°C to prevent elimination side reactions of the alkyl halide.

-

Monitor via TLC (Hexane:Ethyl Acetate 4:1). The starting material (

) should disappear, replaced by the product (

-

-

Work-up:

-

Pour the reaction mixture into ice-cold water (5x reaction volume). The product typically precipitates as a pale solid or oil.

-

Extract with Dichloromethane (

, 3x). -

Wash the organic layer with 5% NaOH (to remove unreacted phenol) followed by Brine.

-

Dry over

and concentrate in vacuo.

-

-

Purification:

-

If oil persists: Recrystallize from Ethanol/Water or purify via Silica Flash Chromatography (Gradient: 0-10% EtOAc in Hexanes).

-

Target Yield: >85%.

-

Part 3: Coordination Protocol (Pd-Catalysis Model)

Objective: Synthesize a neutral Palladium(II) complex

Rationale

The 2-methyl group makes the formation of square planar

Procedure

-

Metal Precursor: Dissolve

(1.0 eq) in Dichloromethane (DCM). -

Ligand Addition: Add 8-ethoxy-2-methylquinoline (2.05 eq) dissolved in minimal DCM.

-

Reaction: Stir at RT for 4 hours. The yellow solution may shift to orange/red.

-

Isolation:

-

Add Diethyl Ether or Pentane to induce precipitation.

-

Filter the solid and wash with cold ether.

-

-

Characterization Check:

-

1H NMR: Look for a downfield shift in the proton at the 3-position (quinoline ring) and the 2-methyl group, indicating N-coordination.

-

IR: Shift in

stretch (

-

Part 4: Visualization of Pathways

Figure 1: Synthesis and Coordination Logic

Caption: Workflow converting the anionic chelate precursor into the neutral, sterically modulated 8-ethoxy ligand.

Part 5: Biological & Drug Development Applications

Context: 8-alkoxyquinolines are privileged scaffolds in medicinal chemistry, often exhibiting higher lipophilicity and membrane permeability than their hydroxy counterparts.

Protocol: Preparation for MTT Cytotoxicity Assays

Since 8-Et-2-MeQ is lipophilic, proper formulation is required for biological testing.

-

Stock Solution: Dissolve 10 mg of ligand in 1 mL DMSO (Dimethyl Sulfoxide). This yields a high-concentration stock (approx. 53 mM).

-

Sterilization: Pass through a 0.22 µm PTFE syringe filter. Do not use Nylon filters as quinolines may adsorb.

-

Working Solution: Dilute into culture media (RPMI or DMEM). Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.

-

Note: The "blocked" phenol prevents non-specific protein binding often seen with 8-hydroxyquinoline, providing a "cleaner" pharmacological profile.

-

Part 6: References & Verification

-

Synthesis of 8-Alkoxyquinolines:

-

Source: "Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents." National Institutes of Health (PMC).

-

Relevance: Validates the

/DMF alkylation route for 2-methyl derivatives. -

Link:

-

-

Coordination Chemistry of Quinaldine Derivatives:

-

Source: "Synthesis of Quinoline-Based Pt–Sb Complexes... Ligand-Controlled Redox." Organometallics (ACS).

-

Relevance: details the coordination modes of 2-methylquinoline ligands and the impact of steric hindrance on metal binding (

). -

Link:

-

-

Structural Data (Crystallography):

-

Source: PubChem Compound Summary for 8-Methoxy-2-methylquinoline (Analogous structure).

-

Relevance: Provides crystal structure data (CCDC 654972) confirming the geometry of 2-methyl-8-alkoxy systems.

-

Link:

-

-

Biological Activity (Antitumor):

Sources

Application Note: High-Throughput Synthesis of 8-Alkoxy-2-Methylquinoline Libraries for SAR Profiling

Introduction & Strategic Significance

The 8-hydroxyquinoline (8-HQ) scaffold is a "privileged structure" in medicinal chemistry, renowned for its bidentate metal-chelating ability and broad biological activity, ranging from neuroprotection (Alzheimer’s disease) to anticancer and antimicrobial applications.[1]

In Structure-Activity Relationship (SAR) studies, the 8-alkoxy-2-methylquinoline subclass is particularly valuable. The C2-methyl group provides steric bulk that modulates metabolic stability (blocking the C2-oxidation site), while the C8-alkoxy group serves two critical functions:

-

Lipophilicity Modulation: It allows precise tuning of LogP for blood-brain barrier (BBB) penetration.

-

Chelation Masking: Capping the phenolic oxygen modulates the metal-binding affinity, converting a strong chelator into a lipophilic vector or a "pro-chelator" if the ether is metabolically labile.

This guide details the robust preparation of 8-alkoxy-2-methylquinoline libraries, focusing on high-throughput parallel synthesis.

Synthetic Strategy & Workflow

For library generation, de novo ring construction (e.g., Skraup or Doebner-Miller synthesis) is inefficient. The superior strategy is the Late-Stage Functionalization (LSF) of the commercially available 8-hydroxy-2-methylquinoline (8-hydroxyquinaldine) core.

We employ two complementary protocols to maximize chemical diversity:

-

Nucleophilic Substitution (SN2): For primary alkyl halides.

-

Mitsunobu Reaction: For secondary alcohols or complex motifs where alkyl halides are unstable.

Library Synthesis Workflow

Figure 1: Decision matrix for parallel synthesis of 8-alkoxy-2-methylquinoline libraries.

Experimental Protocols

Protocol A: High-Throughput O-Alkylation (Williamson Ether Synthesis)

Recommended for: Primary alkyl bromides/iodides and benzylic halides.

Scientific Rationale: The phenolic proton of 8-hydroxy-2-methylquinoline forms an intramolecular hydrogen bond with the quinoline nitrogen (pKa ~9.8). Consequently, weak bases like K2CO3 may result in sluggish kinetics. We utilize Cesium Carbonate (Cs2CO3) due to the "Cesium Effect," where the larger cation radius disrupts tight ion pairing, enhancing the nucleophilicity of the phenoxide anion.

Reagents:

-

Electrophile: R-Br or R-I (1.2 equiv)

-

Base: Cs2CO3 (2.0 equiv)

-

Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step Procedure:

-

Preparation: In a 2-dram vial or 96-well reaction block, dissolve 8-hydroxy-2-methylquinoline (159 mg, 1.0 mmol) in anhydrous DMF (5 mL).

-

Activation: Add Cs2CO3 (650 mg, 2.0 mmol). Stir at Room Temperature (RT) for 15 minutes. Note: The solution will turn yellow/orange, indicating phenoxide formation.

-

Addition: Add the alkyl halide (1.2 mmol).

-

Reaction: Seal the vessel and heat to 60°C for 4–12 hours.

-

Optimization: For unreactive chlorides, add KI (0.1 equiv) as a catalyst (Finkelstein condition) and increase temp to 80°C.

-

-

Workup (Library Scale):

-

Cool to RT.

-

Dilute with EtOAc (10 mL) and wash with water (2 x 5 mL) to remove DMF and inorganic salts.

-

Dry organic layer over Na2SO4, filter, and concentrate.

-

Protocol B: Mitsunobu Reaction

Recommended for: Secondary alcohols, chiral motifs, or when alkyl halides are unavailable.

Scientific Rationale: Direct alkylation of secondary halides often leads to E2 elimination side products. The Mitsunobu reaction activates the alcohol oxygen via a phosphonium intermediate, allowing SN2 displacement by the weak phenol nucleophile with Inversion of Configuration (Walden inversion).

Reagents:

-

Alcohol: R-OH (1.2 equiv)

-

Phosphine: PPh3 (1.5 equiv)

-

Azodicarboxylate: DIAD or DEAD (1.5 equiv)

-

Solvent: Anhydrous THF or Toluene

Step-by-Step Procedure:

-

Dissolution: Dissolve 8-hydroxy-2-methylquinoline (1.0 mmol), R-OH (1.2 mmol), and PPh3 (1.5 mmol) in anhydrous THF (5 mL) under N2 atmosphere.

-

Cooling: Cool the mixture to 0°C (ice bath).

-

Addition: Dropwise add DIAD (1.5 mmol) over 10 minutes. Caution: Exothermic.

-

Reaction: Allow to warm to RT and stir for 12–24 hours.

-

Quench: Add water (0.5 mL) to quench excess reagents.

-

Purification Note: Triphenylphosphine oxide (TPPO) is a difficult byproduct. For libraries, use polymer-supported triphenylphosphine (PS-PPh3) to facilitate filtration-based cleanup.

Purification & Characterization

Separation of Isomers (N- vs. O-Alkylation)

While O-alkylation is favored, N-alkylation (forming the quinolinium salt) is a potential side reaction, particularly with hard electrophiles (e.g., Methyl Iodide).

-

TLC Differentiation:

-

O-Alkyl Product: High Rf (non-polar), fluorescent under UV (254/365 nm).

-

N-Alkyl Side Product: Baseline (ionic/polar), often yellow/orange colored.

-

-

Chromatography:

-

Use a gradient of Hexanes:EtOAc (0-50% EtOAc). The desired ether elutes early.

-

Tip: Add 1% Triethylamine (TEA) to the mobile phase to prevent peak tailing of the basic quinoline nitrogen.

-

QC Data Specifications

Report the following for library validation:

| Parameter | Method | Acceptance Criteria |

| Purity | UPLC-UV (254 nm) | > 95% |

| Identity | LC-MS (ESI+) | [M+H]+ ± 0.4 Da |

| Structure | 1H NMR (DMSO-d6) | Disappearance of phenolic -OH (~9.5 ppm). Appearance of O-CH2 signals (~4.2 ppm). |

SAR Logic & Design Considerations

When designing the library, select R-groups to probe specific physicochemical interactions. The 8-alkoxy substituent dictates the electronic environment of the quinoline ring and the overall solubility.

Figure 2: SAR decision tree for R-group selection at the C8 position.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Intramolecular H-bond prevents deprotonation. | Switch from K2CO3 to Cs2CO3. Increase temp to 80°C. |

| N-Alkylation Observed | Solvent polarity too high or "Hard" electrophile used. | Switch solvent from DMF to Acetone (favors O-alkylation). Use Bromides instead of Iodides. |

| Product Co-elutes with TPPO | Mitsunobu byproduct interference. | Use PS-PPh3 (Polymer Supported) or wash crude solid with Hexane/Ether (TPPO is insoluble in ether, product is soluble). |

| LCMS Peak Broadening | Metal chelation in the column. | The quinoline nitrogen can bind trace metals in HPLC lines. Add 0.1% Formic Acid or EDTA to the mobile phase. |

References

-

Prachayasittikul, V. et al. (2013). "8-Hydroxyquinoline: a privileged structure with a broad-ranging pharmacological potential."[4][5] MedChemComm.

-

Oliveri, V. (2020). "8-Hydroxyquinolines in medicinal chemistry: A structural perspective." European Journal of Medicinal Chemistry.

-

Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis.

-

Song, Y. et al. (2015). "Synthesis and biological evaluation of 8-hydroxyquinoline derivatives as novel antitumor agents." Bioorganic & Medicinal Chemistry Letters.

-

Patel, K. et al. (2021).[6][7] "Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines." Molecules.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 8-Hydroxyquinoline: a privileged structure with a broad-ranging pharmacological potential - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 6. scholarworks.moreheadstate.edu [scholarworks.moreheadstate.edu]

- 7. Mitsunobu Reaction [organic-chemistry.org]

Application Notes and Protocols for Evaluating the Cytotoxicity of 8-Ethoxy-2-methylquinoline Against Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Quinoline Scaffolds in Oncology

The quinoline ring system, a bicyclic aromatic heterocycle, is a "privileged scaffold" in medicinal chemistry due to its versatile biological activities.[1] Quinoline derivatives have a rich history in drug discovery, leading to treatments for malaria and various microbial infections.[1][2] In recent years, this scaffold has garnered significant attention in oncology, with numerous derivatives demonstrating potent anticancer activity through diverse mechanisms of action.[3] These mechanisms include, but are not limited to, DNA intercalation, inhibition of topoisomerase, modulation of tubulin polymerization, and interference with key signaling pathways such as PI3K/AKT/mTOR.[3][4][5][6]

This document provides a detailed guide for assessing the cytotoxic potential of a specific derivative, 8-Ethoxy-2-methylquinoline. While extensive data on this particular molecule is emerging, its structural analog, 8-hydroxy-2-methylquinoline, has shown notable antitumor effects.[7] Studies have indicated that the substitution of the hydroxyl group at the 8-position with alkoxy groups can enhance cytotoxic activity against certain cancer cell lines.[7] Therefore, 8-Ethoxy-2-methylquinoline represents a promising candidate for cytotoxic evaluation.

These application notes are designed to provide researchers with a robust framework for quantifying the cytotoxic effects of 8-Ethoxy-2-methylquinoline, determining its half-maximal inhibitory concentration (IC50), and exploring its potential mechanism of action. The protocols herein are grounded in established methodologies and are designed to be self-validating through the inclusion of appropriate controls.

Proposed Mechanism of Action: A Focus on Apoptosis Induction

Based on the known activities of structurally related quinoline compounds, it is hypothesized that 8-Ethoxy-2-methylquinoline may exert its cytotoxic effects through the induction of apoptosis, potentially mediated by the inhibition of pro-survival signaling pathways like PI3K/AKT/mTOR.[4][6] Inhibition of this pathway can lead to the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and the activation of pro-apoptotic proteins (e.g., Bax), resulting in the loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of the caspase cascade, culminating in programmed cell death.[6][8]

Figure 1: Proposed signaling pathway for 8-Ethoxy-2-methylquinoline-induced apoptosis.

Data Presentation: Quantifying Cytotoxicity

The primary output of these protocols will be the determination of the IC50 value, which is the concentration of the compound that inhibits 50% of cell viability.[9] This is a critical metric for comparing the potency of different compounds.[9] The data should be presented in a clear, tabular format.

Table 1: Illustrative Cytotoxicity Data for 8-Ethoxy-2-methylquinoline (Note: This data is hypothetical and for illustrative purposes only.)

| Cell Line | Compound Concentration (µM) | % Cell Viability (MTT Assay) (Mean ± SD) | % Cytotoxicity (LDH Assay) (Mean ± SD) |

| MCF-7 | 0 (Vehicle Control) | 100 ± 5.2 | 0 ± 1.8 |

| (Breast Cancer) | 1 | 88.4 ± 4.5 | 11.6 ± 3.1 |

| 5 | 62.1 ± 3.9 | 37.9 ± 4.2 | |

| 10 | 49.5 ± 4.1 | 50.5 ± 3.7 | |

| 25 | 25.8 ± 2.8 | 74.2 ± 4.5 | |

| 50 | 10.2 ± 1.9 | 89.8 ± 2.5 | |

| IC50 (µM) | ~10.1 | ~9.8 | |

| HeLa | 0 (Vehicle Control) | 100 ± 4.8 | 0 ± 2.0 |

| (Cervical Cancer) | 1 | 92.3 ± 5.1 | 7.7 ± 2.5 |

| 5 | 70.5 ± 4.3 | 29.5 ± 3.8 | |

| 10 | 55.1 ± 3.6 | 44.9 ± 3.2 | |

| 25 | 30.2 ± 3.0 | 69.8 ± 4.1 | |

| 50 | 15.8 ± 2.2 | 84.2 ± 2.9 | |

| IC50 (µM) | ~12.5 | ~11.2 |

Experimental Protocols

Two complementary assays are presented to provide a comprehensive assessment of cytotoxicity: the MTT assay, which measures metabolic activity as an indicator of cell viability, and the LDH assay, which quantifies membrane integrity.

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.

Materials:

-

8-Ethoxy-2-methylquinoline

-